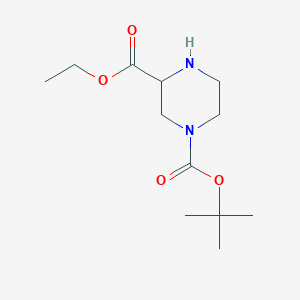

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8-14(7-6-13-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKOVLZJPVVLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464811 | |

| Record name | 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-29-2 | |

| Record name | 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a key building block in the development of novel therapeutics. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the synthesis of the key intermediate, ethyl piperazine-2-carboxylate, which is subsequently protected at the N1 position with a tert-butoxycarbonyl (Boc) group to yield the target compound. This strategy offers a reliable and scalable method for the preparation of this valuable piperazine derivative.

An alternative approach, which has been reported for the corresponding methyl ester, involves the esterification and subsequent hydrogenation of pyrazine-2-carboxylic acid, followed by N-Boc protection[1]. While this guide focuses on the more direct route from a piperazine precursor, the principles of the final Boc-protection step are analogous.

Experimental Protocols

Step 1: Synthesis of Ethyl Piperazine-2-carboxylate

The initial step involves the synthesis of ethyl piperazine-2-carboxylate. This intermediate can be prepared and isolated as the dihydrochloride salt, which is then neutralized to yield the free amine for the subsequent reaction.

Materials and Reagents:

-

2-(S)-Piperazine-carboxylic acid dihydrochloride

-

Triethylamine

-

Methanol

-

Di-tert-butyl dicarbonate (for an alternative route to a related compound)[2]

-

Sodium Hydroxide solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Neutralization of Ethyl Piperazine-2-carboxylate Dihydrochloride: To a solution of ethyl piperazine-2-carboxylate dihydrochloride in water, a solution of sodium hydroxide is added dropwise at 0 °C until the pH of the solution reaches 10-11.

-

Extraction: The aqueous solution is then extracted multiple times with dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl piperazine-2-carboxylate as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step is the selective N-Boc protection of the synthesized ethyl piperazine-2-carboxylate.

Materials and Reagents:

-

Ethyl piperazine-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (or another suitable base like DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl piperazine-2-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Addition of Boc Anhydride: To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of related N-Boc piperazine derivatives, which can serve as a benchmark for the described pathway.

| Step | Product | Starting Material | Typical Yield (%) | Reference |

| N-Boc Protection | 1-Boc-piperazine | Piperazine | ~80-98 | [General procedures for N-Boc protection often report high yields.] |

| Synthesis of a similar methyl ester | 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate | Pyrazine-2-carboxylic acid | Not specified | [1] |

| N-Alkylation of mono-Boc-piperazine (for comparison of a related reaction) | N-alkylated Boc-piperazine | N-Boc-piperazine & Alkyl halide | Variable | [Yields are highly dependent on the specific alkyl halide and conditions.] |

Mandatory Visualizations

Diagram 1: Synthesis Pathway

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow for N-Boc Protection

Caption: General workflow for the N-Boc protection step.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate. Due to a scarcity of publicly available experimental data for this specific compound, this guide presents a combination of predicted values, data from structurally similar analogs, and detailed experimental protocols for the determination of key physicochemical parameters. This information is intended to support research and development activities, including drug design, formulation, and screening.

Core Physicochemical Data

The following tables summarize the available identifying and physicochemical information for this compound and its close structural analogs.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 183742-29-2 |

| Molecular Formula | C13H24N2O4 |

| SMILES | O=C(N1CC(C(OCC)=O)NCC1)OC(C)(C)C |

Table 2: Predicted and Analog Physicochemical Properties

| Property | This compound (Predicted) | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (Computed)[1] | 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate (Computed)[2] |

| Molecular Weight ( g/mol ) | 272.34 | 244.29 | 257.33 |

| logP | Not Available | 0.4 | 1.8 |

| Topological Polar Surface Area (Ų) | Not Available | 67.9 | 55.8 |

| Hydrogen Bond Donors | Not Available | Not Available | Not Available |

| Hydrogen Bond Acceptors | Not Available | Not Available | Not Available |

| Rotatable Bond Count | Not Available | Not Available | Not Available |

| Boiling Point (°C) | No data available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental characterization of this compound, detailed standard operating procedures for key physicochemical assays are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and distribution.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

pKa (Acid Dissociation Constant) Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-co-solvent mixture.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

Biological Context and Signaling Pathways

Recent research has highlighted the potential for complex derivatives of tert-butyl-piperazine-carboxylate to interact with key biological pathways implicated in disease. Specifically, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, designated TTP-5, has been shown to suppress breast cancer growth by targeting the estrogen receptor (ERα) signaling pathway and the Wnt/β-catenin pathway.[3][4][5]

Estrogen Receptor Alpha (ERα) Signaling Pathway Inhibition

In estrogen receptor-positive breast cancers, the binding of estrogen to ERα triggers a signaling cascade that promotes tumor cell proliferation. The TTP-5 compound has been shown to bind to ERα, thereby blocking this signaling pathway.[4][5]

Caption: Inhibition of ERα signaling pathway by a tert-butyl-piperazine-carboxylate derivative.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for cell fate, proliferation, and migration. Its dysregulation is a hallmark of many cancers. The TTP-5 compound has been observed to hinder the motility of certain breast cancer cells by modulating proteins associated with this pathway.[4][5]

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

References

- 1. 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | C11H20N2O4 | CID 2756819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | C13H23NO4 | CID 1514446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine–triazole‐tethered tert‐butyl‐piperazine‐carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β‐catenin activation | Semantic Scholar [semanticscholar.org]

- 5. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also includes information on the closely related methyl analog, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate, to provide a more complete contextual understanding.

Core Compound Identification

Chemical Name: this compound

CAS Number: 183742-29-2

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in public literature. The following table summarizes key computed properties and includes experimental data for the closely related methyl analog for comparison.

| Property | This compound | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS: 129799-08-2)[1] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 258.31 g/mol | 244.29 g/mol |

| Appearance | Not specified | Colorless oil[2] |

| Boiling Point | No data available | No data available |

| Melting Point | No data available | No data available |

| SMILES | CCOC(=O)C1CNCC(N1)C(=O)OC(C)(C)C | CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC[1] |

| Purity | Not specified | 98.5% (as colorless oil)[2] |

| Yield | 56% (from ethyl 2-oxoacetate)[3] | 29% (from pyrazine-2-carboxylic acid)[2] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general procedure has been reported for its formation.[3] A detailed, analogous synthesis is available for the corresponding methyl ester, which can be adapted by substituting methanol with ethanol.[2]

Analogous Synthesis of 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate [2]

This synthesis involves a three-step process starting from pyrazine-2-carboxylic acid.

-

Esterification: Pyrazine-2-carboxylic acid is reacted with methanol in the presence of thionyl chloride to yield methyl pyrazine-2-carboxylate.

-

Hydrogenation Reduction: The resulting ester is hydrogenated to reduce the pyrazine ring to a piperazine ring, yielding methyl piperazine-2-carboxylate.

-

Boc Protection: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the final product, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate.

Detailed Protocol (Adapted from Feng et al., 2018): [2]

-

Step 1: Methyl pyrazine-2-carboxylate: Thionyl chloride (SOCl₂) is added dropwise to a stirred mixture of pyrazine-2-carboxylic acid in methanol at 0-10°C. The mixture is stirred overnight at room temperature and then concentrated. The residue is neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

-

Step 2: Methyl piperazine-2-carboxylate: The methyl pyrazine-2-carboxylate is dissolved in methanol and hydrogenated over a palladium on carbon catalyst under a hydrogen atmosphere.

-

Step 3: 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate: The resulting methyl piperazine-2-carboxylate is reacted with di-tert-butyl dicarbonate in a suitable solvent to yield the final product. The product is then purified by column chromatography.

Role in Drug Development and Medicinal Chemistry

The piperazine ring is a significant scaffold in medicinal chemistry due to its unique properties.[4] The two nitrogen atoms in the six-membered ring provide a large polar surface area and opportunities for hydrogen bonding, which can improve water solubility, oral bioavailability, and target affinity.[4]

Piperazine derivatives are integral components of numerous drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[4] The introduction of substituents, such as the tert-butyl and ethyl carboxylate groups in the title compound, allows for the fine-tuning of the molecule's physicochemical and pharmacokinetic properties. These modifications can influence how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical and Experimental Workflows

Given the role of this compound as a chemical intermediate, the following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

References

A Technical Guide to the Spectroscopic Profile of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a key building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of data extrapolated from its close structural analog, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate, and predicted values. This approach allows for a robust characterization profile essential for reaction monitoring, quality control, and structural confirmation in a drug discovery and development context.

Chemical Structure

The structural representation of this compound is crucial for interpreting its spectroscopic data.

Caption: Chemical Structure of the Molecule.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here is predicted based on the known spectrum of the methyl analog and standard chemical shift correlations.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0-3.8 | m | 2H | Piperazine ring protons |

| ~3.5-3.0 | m | 4H | Piperazine ring protons |

| ~2.9-2.7 | m | 1H | Piperazine ring proton |

| 1.46 | s | 9H | -C(CH₃)₃ |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C =O (ester) |

| ~154 | C =O (carbamate) |

| ~80 | -C (CH₃)₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~50-40 | Piperazine ring carbons |

| 28.4 | -C(CH₃ )₃ |

| ~14.2 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted to be consistent with the presence of ester and carbamate functionalities.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1250 | Strong | C-O stretch (ester/carbamate) |

| ~1160 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data for the analogous methyl ester shows a protonated molecule at m/z 245.1.[1] For the ethyl ester, the expected molecular ion and key fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 259.16 | [M+H]⁺ |

| 203.10 | [M+H - C₄H₈]⁺ |

| 187.10 | [M+H - C₂H₅OCO]⁺ |

| 157.11 | [M+H - Boc]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography. The data would be acquired in positive ion mode.

Visualizations

Analytical Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

Caption: General analytical workflow.

Mass Spectrometry Fragmentation

A plausible fragmentation pathway for this compound in ESI-MS is illustrated below.

Caption: Predicted MS fragmentation pathway.

References

Technical Guide: Solubility Profile of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate. Due to the limited availability of specific quantitative data in public literature, this guide outlines a predictive solubility profile based on the compound's structure, alongside a detailed experimental protocol for its empirical determination. This information is critical for applications in medicinal chemistry, process development, and formulation science.

Introduction

This compound is a difunctionalized piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry. The solubility of such compounds is a critical physicochemical property that influences their bioavailability, formulation, and route of administration. This guide provides a framework for understanding and determining the solubility of this specific molecule in a range of common laboratory solvents.

Predicted Solubility Profile

Based on the chemical structure, which includes a bulky, non-polar tert-butyl group and an ethyl ester, this compound is expected to be a relatively non-polar molecule. The presence of two carbonyl groups and two nitrogen atoms within the piperazine ring allows for some polar interactions and potential hydrogen bond acceptance. However, the absence of acidic protons for hydrogen bond donation and the presence of the non-polar protecting groups will likely limit its solubility in highly polar, protic solvents like water.

The expected solubility in various common solvents is summarized in the table below. This table is predictive and should be confirmed by experimental data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | Lack of hydrogen bond donating groups and presence of non-polar moieties. |

| Methanol | Moderate to High | Capable of hydrogen bonding and has a lower polarity than water. | |

| Ethanol | Moderate to High | Similar to methanol, good balance of polarity. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and ability to solvate a wide range of compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a common solvent for organic molecules. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, but should still be a suitable solvent. | |

| Acetone | Moderate to High | Good solvent for many organic esters. | |

| Non-Polar | Dichloromethane (DCM) | High | Effective at dissolving non-polar and moderately polar organic compounds. |

| Chloroform | High | Similar to dichloromethane. | |

| Toluene | Moderate to High | Aromatic, non-polar solvent suitable for molecules with non-polar character. | |

| Hexanes | Low to Moderate | Very non-polar, may be less effective unless the compound is highly non-polar. | |

| Diethyl Ether | Moderate to High | A common, relatively non-polar solvent for organic synthesis and extraction. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound using the shake-flask method, which is a standard technique for assessing equilibrium solubility.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

-

Inject the filtered supernatant samples into the HPLC and determine the concentration of the dissolved compound by comparing the peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated supernatant. This is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, its molecular structure suggests a profile of higher solubility in moderately polar to non-polar organic solvents and lower solubility in highly polar, protic solvents such as water. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for the effective use of this compound in research and development.

A Technical Guide to Commercial Sourcing of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing landscape for the chemical intermediate 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate (CAS No. 183742-29-2). This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. This document offers a consolidated view of key suppliers, available product specifications, and a logical workflow for procurement, designed to aid researchers in making informed purchasing decisions.

Compound Identification and Properties

Clarity in compound identification is critical. The market contains several similarly named piperidine and piperazine derivatives. The focus of this guide is exclusively on the diester with the following specifications:

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 183742-29-2 | [1][2][3] |

| Molecular Formula | C12H22N2O4 | |

| Molecular Weight | 258.31 g/mol | [1][2] |

| Synonyms | Ethyl 1-Boc-piperazine-3-carboxylate, 1-tert-Butoxycarbonylpiperazine-3-carboxylic acid ethyl ester | [1] |

Commercial Supplier Overview

The following table summarizes prominent commercial suppliers of this compound. Data has been aggregated from publicly available product listings and catalogs. Researchers are advised to verify current specifications and availability directly with the suppliers.

| Supplier | Product Name/Code | Purity Specification | Available Quantities |

| Thermo Scientific Chemicals | Ethyl 1-Boc-piperazine-3-carboxylate (H63146) | 97% | 1g, 5g |

| BLDpharm | This compound | ≥ 95% (Typical) | Inquire for details |

| Biosynth | This compound (IHA74229) | ≥ 95% (Typical) | Inquire for details |

| SUZHOU ARTK MEDCHEM CO.,LTD. | 1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate | Inquire for details | Inquire for details |

| Bepharm Ltd. | 1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate (B225332) | Inquire for details | Inquire for details |

| SEED CHEM | This compound | Inquire for details | 250mg, 1g |

| Laibo Chem | This compound | 95% | 100mg, 1g |

Experimental Protocols: Quality Control and Analysis

While application-specific experimental protocols for a synthetic building block are proprietary to the end-user's research, suppliers provide crucial quality control data through a Certificate of Analysis (CoA). Researchers should always request a lot-specific CoA before purchase. The analytical methods outlined in the CoA serve as a baseline experimental record of the material's purity and identity.

Reputable suppliers like BLDpharm and Biosynth employ a range of analytical techniques to ensure product quality.[4][5] A typical CoA for this compound would include data from the following methodologies:

-

Identity Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. The resulting spectra are compared against a reference standard.

-

Mass Spectrometry (MS or LC-MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm its identity.[4]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the compound by separating it from any impurities. The purity is typically reported as a percentage based on the area of the product peak relative to the total peak area.[4]

-

-

Physical Properties:

-

Appearance: A visual description of the material (e.g., white solid, colorless oil).

-

The following workflow illustrates the standard process for sourcing and validating a chemical intermediate like this compound.

Caption: Logical workflow for sourcing chemical intermediates.

This guide provides a foundational framework for sourcing this compound. Due to the dynamic nature of the chemical supply market, direct engagement with suppliers for the most current data is a necessary and critical step in the procurement process.

References

The Biological Frontier of Piperazine Dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as high bioavailability and the ability to modulate diverse biological targets.[1] This technical guide delves into a specific and highly promising class of these compounds: piperazine dicarboxylate derivatives. We will explore their significant biological activities, provide quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying molecular pathways.

Key Biological Activities and Quantitative Data

Piperazine dicarboxylate derivatives, particularly in the form of cyclic diketopiperazines (DKPs), have demonstrated a remarkable breadth of biological activities. These compounds are actively being investigated for their potential as anticonvulsant, anticancer, and neuroprotective agents.

Anticonvulsant Activity

Certain dicarboxylic piperazine derivatives have been identified as potent anticonvulsants.[2] Their mechanism is often linked to the blockade of excitatory neurotransmission at glutamate receptors.[2] Studies involving novel pyrrole[1,2-a]pyrazine-2,6-dione derivatives have shown significant seizure protection in various in-vivo models.[1]

Table 1: Anticonvulsant Activity of Piperazine-2,6-dione Derivatives

| Compound Class | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| Pyrrole[1,2-a]pyrazine Derivatives | Maximal Electroshock (MES) | 25 - 50 | > 300 | > 6.0 - 12.0 | [1] |

| Pyrrole[1,2-a]pyrazine Derivatives | Subcutaneous Metrazol (scMET) | 40 - 80 | > 300 | > 3.75 - 7.5 | [1] |

| Pyrrole[1,2-a]pyrazine Derivatives | 6 Hz Psychomotor Seizure | 15 - 30 | > 300 | > 10.0 - 20.0 | [1] |

ED₅₀ (Median Effective Dose) is the dose that produces a quantum effect (all or none) in 50% of the population that takes it. Lower values indicate higher potency. Neurotoxicity is often assessed using the rotorod test.

Anticancer Activity

The anticancer potential of piperazine dicarboxylate derivatives, specifically 2,5-diketopiperazines (2,5-DKPs), is a major area of research. These compounds exhibit broad-spectrum cytotoxic activity against numerous cancer cell lines.[3] Studies have shown that specific derivatives can induce apoptosis and cause cell cycle arrest, highlighting their therapeutic promise.[2][4]

One study synthesized a series of 3,6-diunsaturated 2,5-DKP derivatives and found several compounds with potent activity. Compound 11 from this series, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, was particularly effective against both lung (A549) and cervical (HeLa) cancer cells.[2] Another derivative, compound 4m from a separate study, also showed strong, broad-spectrum activity, especially against leukemia cell lines U937 and K562.[3] Furthermore, the natural product deoxymicelianamide, an oxyprenylated diketopiperazine, displayed high activity across six different human cancer cell lines.[5]

Table 2: Anticancer Activity of Piperazine-2,5-dione (DKP) Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 (naphthalen-1-ylmethylene DKP) | A549 (Lung) | 1.2 | [2][4] |

| HeLa (Cervical) | 0.7 | [2][4] | |

| Compound 4m (allyl-protected DKP) | U937 (Leukemia) | 0.5 | [3] |

| K562 (Leukemia) | 0.9 | [3] | |

| A549 (Lung) | 2.3 | [3] | |

| HeLa (Cervical) | 1.6 | [3] | |

| Deoxymicelianamide | Various (6 lines) | 2 - 23 | [5] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Neuroprotective Effects

Piperazine derivatives are being explored as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[6] 2,5-Diketopiperazines, in particular, are noted for their remarkable neuroprotective and nootropic activities.[7] Their stable structure allows them to cross the blood-brain barrier, making them ideal candidates for central nervous system drugs.[7]

The neuroprotective mechanism is linked to the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which regulates dendritic spine stability and memory formation.[6] Activation of this pathway leads to an increase in neuronal store-operated calcium entry, protecting synaptic spines from amyloid-induced toxicity.[6] Some derivatives have shown neuroprotective effects in the nanomolar concentration range.[6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperazine dicarboxylate derivatives stem from their ability to modulate specific cellular signaling pathways.

Neuroprotection via TRPC6 Pathway Modulation

In the context of Alzheimer's disease, piperazine derivatives can act as agonists for the TRPC6 channel. This activation helps to counteract amyloid synaptotoxicity by stabilizing dendritic spines, which are crucial for memory and learning.

Caption: TRPC6 signaling pathway activated by piperazine derivatives.

Anticancer Mechanism: Cell Cycle Arrest

Certain anticancer piperazine-2,5-dione derivatives exert their effect by disrupting the normal progression of the cell cycle. Compound 11 , for example, was found to induce apoptosis and block cell cycle progression in the G2/M phase in both A549 and HeLa cancer cells, preventing them from dividing and proliferating.[2][4]

Caption: G2/M cell cycle arrest induced by piperazine-2,5-diones.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of piperazine dicarboxylate derivatives.

In-Vivo Anticonvulsant Screening

The anticonvulsant properties of synthesized compounds are typically evaluated in rodent models using standardized tests.[1][8]

Protocol 1: Maximal Electroshock (MES) Seizure Test

-

Animal Model: Male mice or rats.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

-

Seizure Induction: After a predetermined time (e.g., 30-60 minutes), a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is applied via corneal or auricular electrodes.

-

Endpoint: The test endpoint is the abolition of the hind limb tonic extensor component of the seizure. The percentage of animals protected at each dose is recorded.

-

Data Analysis: The ED₅₀ (the dose protecting 50% of animals) is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scMET) Seizure Test

-

Animal Model: Male mice or rats.

-

Compound Administration: Test compounds and vehicle are administered as in the MES test.

-

Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for mice, is injected subcutaneously.

-

Endpoint: The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.

-

Data Analysis: The ED₅₀ is calculated to determine the dose that protects 50% of the animals from PTZ-induced seizures.

Caption: General workflow for screening anticonvulsant activity.

In-Vitro Anticancer Cytotoxicity Assay

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol 3: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine dicarboxylate derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 1 to 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Conclusion

Piperazine dicarboxylate derivatives, especially the cyclic 2,5- and 2,6-diones, represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for epilepsy, cancer, and neurodegenerative diseases underscores their importance as a privileged scaffold in drug discovery. The quantitative data presented highlight their high potency, often in the low micromolar to nanomolar range. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore, synthesize, and optimize these promising molecules for future clinical applications.

References

- 1. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Imperative of the Boc Protecting Group in Modern Piperazine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles. However, the symmetric nature of its two secondary amine groups presents a fundamental challenge: achieving selective functionalization. This guide provides a detailed examination of the pivotal role of the tert-Butoxycarbonyl (Boc) protecting group in overcoming this challenge, enabling the precise and efficient synthesis of complex piperazine-based molecules. We will delve into the underlying chemistry, provide detailed experimental protocols, present comparative data, and illustrate key synthetic workflows.

The Challenge of Piperazine and the Rationale for Protection

Piperazine's inherent symmetry means that direct reaction with an electrophile typically leads to a mixture of mono- and di-substituted products, along with unreacted starting material.[1][2] This lack of selectivity results in low yields of the desired mono-functionalized intermediate and necessitates difficult chromatographic separations, hindering the development of efficient synthetic routes.

The use of a protecting group strategy is the most common and effective solution. By temporarily "blocking" one of the piperazine nitrogens, the other is left free for selective reaction.[1] The ideal protecting group must be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions used for subsequent functionalization.

-

Easy to remove selectively under mild conditions that do not compromise the rest of the molecule.

The Boc group has emerged as a dominant choice in this context, fulfilling these criteria exceptionally well.[3][4]

The Boc Group: A Chemist's Tool for Precision

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group prized for its robustness and predictable reactivity. Its widespread adoption is due to a unique combination of stability and controlled lability.[4]

Key Advantages:

-

Broad Stability: The Boc group is exceptionally stable under basic, nucleophilic, reductive, and many oxidative conditions, allowing for a wide variety of subsequent chemical transformations on the unprotected nitrogen or other parts of the molecule.[3]

-

Acid Lability: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the free amine, carbon dioxide, and isobutylene.[5][6] This cleavage mechanism is mild enough to leave many other sensitive functional groups intact.

-

Orthogonality: The acid-labile nature of the Boc group provides excellent orthogonality with other common amine protecting groups. For instance, it is stable to the basic conditions used to remove the Fmoc group and the catalytic hydrogenolysis conditions used to remove the Cbz group.[3][5] This orthogonality is crucial for complex, multi-step syntheses requiring differential protection of multiple amine sites.[4][7]

-

Ease of Introduction: The protection of amines with di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride, is typically a straightforward and high-yielding reaction.[3]

The following diagram illustrates the fundamental workflow for the selective mono-functionalization of piperazine using the Boc protecting group.

Caption: General workflow for selective mono-functionalization of piperazine.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key steps in a Boc-protection strategy. Note that optimal conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.

Protocol for Mono-Boc Protection of Piperazine

This procedure details the common method for synthesizing 1-Boc-piperazine using di-tert-butyl dicarbonate. Traditional methods often use a large excess of piperazine to favor mono-protection, but this is impractical for more valuable diamines.[8] Alternative methods that achieve good selectivity with near-equimolar amounts have been developed.[8][9]

-

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Methanol, or a biphasic system with aqueous sodium carbonate)

-

Standard laboratory glassware, magnetic stirrer

-

-

Procedure (Illustrative):

-

Dissolve piperazine (e.g., 5.0 equivalents) in a suitable solvent such as DCM.[10]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous work-up: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-Boc-piperazine.

-

Purify the product by flash column chromatography or distillation if necessary.

-

Protocol for N-Alkylation / N-Arylation of 1-Boc-Piperazine

Once one nitrogen is protected, the free secondary amine of 1-Boc-piperazine is available for a variety of coupling reactions, such as Buchwald-Hartwig amination for N-arylation or reductive amination for N-alkylation.[11][12]

-

Materials (for N-Arylation):

-

1-Boc-piperazine (1.0 equiv.)

-

Aryl Halide (Ar-X) (1.0-1.2 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., RuPhos)

-

Base (e.g., NaOtBu) (1.2-1.5 equiv.)

-

Anhydrous solvent (e.g., Toluene)

-

-

Procedure (Buchwald-Hartwig N-Arylation):

-

To an oven-dried reaction vial, add the Pd catalyst, ligand, base, and 1-Boc-piperazine.[12]

-

Seal the vial and purge with an inert gas (e.g., Argon) for 5 minutes.[12]

-

Add anhydrous toluene via syringe, followed by the aryl halide.[12]

-

Place the vial in a preheated oil bath (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[12]

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[12]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]

-

Purify the crude product by flash column chromatography.[12]

-

Protocol for Boc Deprotection

The final step is the removal of the Boc group to reveal the second piperazine nitrogen, which can then be a site for further functionalization or be the final desired product.[13]

-

Materials:

-

N-Functionalized-N'-Boc-piperazine derivative

-

Acidic reagent: Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Solvent: Anhydrous Dichloromethane (DCM) or Dioxane/Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution for work-up

-

-

Procedure (using TFA in DCM):

-

Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).[6]

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (e.g., 5-10 equivalents) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]

-

Once complete, remove the solvent and excess TFA under reduced pressure.[6]

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.[6]

-

Extract the aqueous layer multiple times with DCM.[6]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[6]

-

Quantitative Data and Comparative Analysis

The selection of a protecting group is a critical decision based on the specific synthetic route. The Boc group is often compared with other common amine protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The following diagram illustrates the orthogonal nature of these key protecting groups.

Caption: Orthogonality of common amine protecting groups.

Table 1: Comparison of Common Amine Protecting Groups for Piperazine

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Structure | (CH₃)₃C-O-CO- | C₆H₅CH₂-O-CO- | C₁₄H₉-CH₂-O-CO- |

| Cleavage Condition | Strong Acid (TFA, HCl)[5] | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Base (e.g., Piperidine in DMF)[5] |

| Stability | Stable to base, nucleophiles, hydrogenolysis[4] | Stable to acid and base[4] | Stable to acid and hydrogenolysis[4] |

| Key Advantage | Excellent orthogonality; robust and reliable. | Cleavage conditions are very mild and neutral. | Very mild cleavage; useful for acid-sensitive substrates. |

| Key Disadvantage | Requires strong acid for removal, which may not be suitable for all substrates.[10] | Incompatible with reducible groups (e.g., alkynes, alkenes, some benzyl ethers). | Not stable to some amine nucleophiles. |

Table 2: Representative Conditions and Yields for Boc Protection & Deprotection

| Transformation | Reagents & Conditions | Typical Yield | Reference |

| Mono-Boc Protection | Piperazine, (Boc)₂O, 1 eq. HCl, Iodine (cat.), Methanol | 70-80% | [8] |

| Mono-Boc Protection | Diethanolamine (starting material), 3-step synthesis | >93.5% | [9][14] |

| Boc Deprotection | N-Boc-Tryptamine derivative, Methanol, 230 °C, 45 min (Flow) | 73-90% | [15] |

| Boc Deprotection | N-Boc-piperazine derivative, 4M HCl in Dioxane, RT, 1-3h | Generally high | [6] |

| Boc Deprotection | N-Boc-piperazine derivative, TFA, DCM, 0 °C to RT, 1-4h | Generally high | [6] |

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly for the strategic functionalization of symmetric scaffolds like piperazine. Its robust nature, combined with its selective removal under acidic conditions, provides chemists with a reliable method to construct complex, mono-functionalized piperazine derivatives with high precision. The orthogonality of the Boc group to other common protecting groups like Cbz and Fmoc further expands its utility, enabling sophisticated, multi-step synthetic campaigns. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher or drug development professional aiming to leverage the full potential of the piperazine core in the creation of novel chemical entities.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An orthogonal protection strategy for the synthesis of 2-substituted piperazines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 8. sciforum.net [sciforum.net]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Incorporation of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate in Peptide Synthesis for the Development of Peptidomimetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic properties such as improved stability against proteolytic degradation. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to introduce conformational constraints and improve solubility in drug candidates.[1] 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a versatile building block for introducing a piperazine moiety into a peptide backbone, thereby creating novel peptidomimetics.

This document provides detailed application notes and protocols for the use of this compound as a precursor for a building block in solid-phase peptide synthesis (SPPS). The primary application involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by the coupling of the resulting N-Boc-piperazine-3-carboxylic acid onto a solid-supported peptide chain.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H24N2O4 |

| Molecular Weight | 272.34 g/mol |

| Structure | A piperazine ring with a tert-butyloxycarbonyl (Boc) group on one nitrogen and an ethyl carboxylate group at the 3-position. |

Application: A Building Block for Peptidomimetics

This compound is not directly used in peptide synthesis in its commercially available form. It must first be converted into a building block suitable for amide bond formation. This is achieved through the selective hydrolysis of the ethyl ester at the C-3 position to yield 1-tert-Butyl piperazine-1,3-dicarboxylic acid (N-Boc-piperazine-3-carboxylic acid). This modified building block can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The N-Boc protecting group allows for its seamless integration into the widely used Boc/Bzl or orthogonal Fmoc/tBu strategies.

The incorporation of this piperazine-based amino acid analog can:

-

Introduce turns and conformational rigidity into the peptide backbone.

-

Serve as a bioisostere for dipeptide units.

-

Enhance solubility and modify the pharmacokinetic profile of the resulting peptidomimetic.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary activation step before its use in SPPS.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H2O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-tert-Butyl piperazine-1,3-dicarboxylic acid as a solid or oil.

Expected Yield: Based on similar hydrolysis reactions of hindered esters, the expected yield for this saponification is typically high.

| Reaction | Expected Yield |

| Ethyl Ester Hydrolysis | > 90% |

Protocol 2: Incorporation of N-Boc-Piperazine-3-Carboxylic Acid into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling the prepared building block onto a resin-bound peptide chain with a free N-terminal amine. This procedure assumes a standard Fmoc-based SPPS workflow.

Materials:

-

Fmoc-deprotected peptide-resin

-

1-tert-Butyl piperazine-1,3-dicarboxylic acid (prepared in Protocol 1)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Coupling: a. In a separate vessel, pre-activate the 1-tert-Butyl piperazine-1,3-dicarboxylic acid (3 eq.) with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 2-4 hours at room temperature. The coupling time may need to be extended due to the steric hindrance of the building block. d. Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary: The coupling efficiency of sterically hindered or non-natural amino acids can vary. Below is a table of expected coupling efficiencies for the piperazine-based building block compared to a standard proteinogenic amino acid.

| Amino Acid Type | Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency |

| Standard Fmoc-Amino Acid | HBTU/DIPEA | 1-2 hours | > 99% |

| N-Boc-Piperazine-3-Carboxylic Acid | HATU/DIPEA | 2-4 hours | 90-98% |

| N-Boc-Piperazine-3-Carboxylic Acid | DIC/OxymaPure | 4-6 hours | 85-95% |

Visualizations

Chemical Workflow for Building Block Preparation

Caption: Preparation of the activated building block for SPPS.

SPPS Workflow for Incorporation

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the piperazine building block.

Logical Relationship in Peptidomimetic Design

Caption: Comparison of a natural peptide and a peptidomimetic containing a piperazine unit.

References

Application Notes and Protocols: 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] The introduction of a piperazine ring can increase basicity and water solubility, and its two nitrogen atoms provide opportunities for forming multiple hydrogen bonds or ionic interactions with biological targets.[1] This often leads to improved oral bioavailability and better ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2] 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a key building block that offers a strategically protected piperazine core, allowing for sequential and site-selective modifications essential in the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) group at the 1-position and the ethyl ester at the 3-position provide orthogonal protecting groups, enabling chemists to selectively deprotect and functionalize each nitrogen atom independently. This differential protection is crucial for constructing libraries of compounds for structure-activity relationship (SAR) studies.

Key Applications in Drug Discovery

Derivatives of this compound are versatile intermediates for a range of therapeutic targets. The piperazine moiety is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. By modifying the available nitrogen atom after selective deprotection, researchers can introduce various pharmacophores to target specific biological pathways.

GPR119 Agonists for Type 2 Diabetes

A notable application of piperazine-containing compounds is in the development of GPR119 agonists. GPR119 is a G-protein coupled receptor that plays a critical role in the regulation of type 2 diabetes mellitus.[3][4] Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-stimulated insulin secretion. The general structure of GPR119 agonists often includes a central piperazine core that can be derived from building blocks like this compound.

Signaling Pathway for GPR119 Agonism

Caption: GPR119 signaling pathway upon agonist binding.

Antimicrobial and Antifungal Agents

The piperazine nucleus is also a key component in the development of novel antimicrobial and antifungal agents.[5][6][7][8] By attaching various heterocyclic or aromatic moieties to the piperazine core, it is possible to generate compounds with significant activity against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[5][7]

Synthetic Protocols

The following protocols provide a general framework for the synthesis and functionalization of piperazine derivatives using this compound as a starting material. The reaction conditions are based on established procedures for analogous compounds.[1]

Protocol 1: Synthesis of 1-(tert-Butyl) 3-(ethyl) 4-substituted-piperazine-1,3-dicarboxylate via Reductive Amination

This protocol outlines the N-alkylation of the piperazine core via reductive amination, a common and efficient method for introducing substituents.[1]

Experimental Workflow for Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired aldehyde or ketone (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Product | Yield (%) | Purity (%) |

| 4-(methylthio)benzaldehyde | 1-(tert-Butyl) 3-ethyl 4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate | ~70-85 (estimated) | >95 |

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.[1]

Protocol 2: Boc-Deprotection and Subsequent N-Arylation

This protocol describes the selective removal of the Boc protecting group followed by N-arylation, a key step in the synthesis of many biologically active molecules.[9]

Methodology:

Step 1: Boc-Deprotection

-

Dissolve the 4-substituted-piperazine derivative (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting hydrochloride salt can be used in the next step without further purification.

Step 2: N-Arylation (Buchwald-Hartwig Amination)

-

To an oven-dried flask, add the piperazine hydrochloride salt (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

-

Add anhydrous toluene or dioxane as the solvent.

-

Degas the mixture and then heat under an inert atmosphere (e.g., Argon) at 80-110 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

| Step | Key Reagents | Typical Yield (%) |

| Boc-Deprotection | 4M HCl in dioxane | >95 |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | 60-90 |

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of piperazine derivatives, based on literature for analogous compounds.

| Reaction Type | Building Block | Key Reagents | Product Class | Yield Range (%) | Purity Range (%) | Reference |

| Reductive Amination | 1-(tert-Butyl)-3-(methyl)piperazine-1,3-dicarboxylate | 4-mercaptomethyl benzaldehyde, NaBH(OAc)3 | 4-benzylpiperazine derivative | 29 | >95 | [1] |

| Click Chemistry | tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate | Alkyl/aryl-azides, Cu(I) | 1,2,3-triazolo piperazine derivatives | 90-97 | >95 | [4] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its orthogonal protecting groups allow for controlled, stepwise functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in the discovery and development of novel therapeutics targeting a wide range of diseases. The inherent properties of the piperazine core, combined with the synthetic flexibility of this building block, ensure its continued importance in the field of drug discovery.

References

- 1. connectjournals.com [connectjournals.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Asymmetric synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate enantiomers

An asymmetric synthesis of the enantiomers of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate has been developed, providing a valuable methodology for accessing these chiral building blocks for drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a stereocenter at the C3 position allows for the exploration of three-dimensional chemical space, which can lead to improved pharmacological properties.[1][2]

This application note details a robust and scalable synthetic route to both (R)- and (S)-1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate, starting from commercially available chiral amino acids. The protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Overall Synthetic Strategy